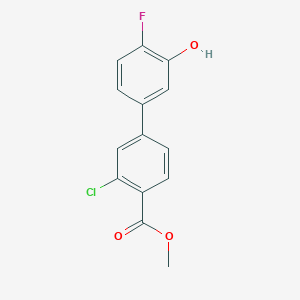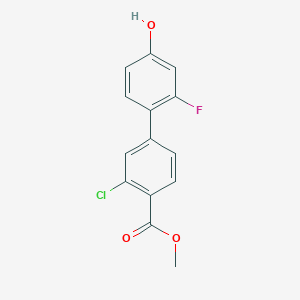
4-(4-Chloro-3-methoxycarbonylphenyl)-2-fluorophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chloro-3-methoxycarbonylphenyl)-2-fluorophenol (95%) is a commercially available chemical compound that is used in a variety of scientific and industrial applications. It is an organofluorine compound that is composed of chlorine, methoxycarbonyl, phenyl, and fluorine atoms. It is a colorless solid that has a melting point of 78 °C and a boiling point of 143 °C. It has a molecular weight of 243.6 g/mol and a molecular formula of C8H7ClF2O2.
Wissenschaftliche Forschungsanwendungen
4-(4-Chloro-3-methoxycarbonylphenyl)-2-fluorophenol (95%) is a versatile chemical compound that has numerous applications in scientific research. It is used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and antifungal agents. It is also used as a reagent in the synthesis of organic compounds, such as amino acids and peptides. Furthermore, it is used as a catalyst in the synthesis of polymers and in the synthesis of polysaccharides.
Wirkmechanismus
4-(4-Chloro-3-methoxycarbonylphenyl)-2-fluorophenol (95%) is a fluorinated phenol that is believed to act as a proton-transfer agent. It is believed to transfer protons from a donor molecule to an acceptor molecule, which results in the formation of a new product. This proton-transfer mechanism is believed to be the basis for its use in the synthesis of various organic compounds.
Biochemical and Physiological Effects
4-(4-Chloro-3-methoxycarbonylphenyl)-2-fluorophenol (95%) is known to have a variety of biochemical and physiological effects. It is known to have a strong antibacterial activity and can be used to inhibit the growth of various bacterial species. It is also known to have an anti-inflammatory effect and can be used to reduce inflammation in the body. Furthermore, it is known to have an anti-fungal effect and can be used to inhibit the growth of various fungal species.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-Chloro-3-methoxycarbonylphenyl)-2-fluorophenol (95%) has a number of advantages and limitations when it is used in laboratory experiments. One of the main advantages of this compound is that it is relatively easy to synthesize, which makes it a cost-effective reagent. Additionally, it is a good proton-transfer agent, which makes it useful for the synthesis of various organic compounds. However, one of the main disadvantages of this compound is that it is highly toxic and should be handled with care.
Zukünftige Richtungen
The potential future directions for the use of 4-(4-Chloro-3-methoxycarbonylphenyl)-2-fluorophenol (95%) are numerous. Further research could be conducted to explore its potential applications in the synthesis of various drugs and pharmaceuticals. Additionally, further research could be conducted to explore its potential as an antibacterial, anti-inflammatory, and antifungal agent. Furthermore, further research could be conducted to explore its potential as a catalyst in the synthesis of polymers and polysaccharides. Finally, further research could be conducted to explore its potential as an inhibitor of various enzymes and proteins.
Synthesemethoden
4-(4-Chloro-3-methoxycarbonylphenyl)-2-fluorophenol (95%) can be synthesized by the reaction of 4-chloro-3-methoxycarbonylphenol with 2-fluoro-1-chloroethane in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature of 80-90°C and the yield of the product is typically around 95%.
Eigenschaften
IUPAC Name |
methyl 2-chloro-5-(3-fluoro-4-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-14(18)10-6-8(2-4-11(10)15)9-3-5-13(17)12(16)7-9/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYBRSLLFFPBSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=C(C=C2)O)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684550 |
Source


|
| Record name | Methyl 4-chloro-3'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261999-64-7 |
Source


|
| Record name | Methyl 4-chloro-3'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-fluorophenol, 95%](/img/structure/B6374999.png)
![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-fluorophenol, 95%](/img/structure/B6375015.png)


![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-fluorophenol, 95%](/img/structure/B6375038.png)
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol, 95%](/img/structure/B6375044.png)
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorophenol, 95%](/img/structure/B6375050.png)





